2-Cyano-5-(3-fluoro-4-methoxyphenyl)phenol
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Overview
Description
2-Cyano-5-(3-fluoro-4-methoxyphenyl)phenol is an organic compound that features a cyano group, a fluoro-substituted methoxyphenyl group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-(3-fluoro-4-methoxyphenyl)phenol typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-(3-fluoro-4-methoxyphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The fluoro and methoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted phenolic compounds with various functional groups.
Scientific Research Applications
2-Cyano-5-(3-fluoro-4-methoxyphenyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Cyano-5-(3-fluoro-4-methoxyphenyl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano, fluoro, and methoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-(5-(4-methoxyphenyl)-2-furyl)-2-propenoic acid: Another cyano-substituted compound with a methoxyphenyl group, but with a different core structure.
4-Methoxyphenylboronic acid: Contains a methoxyphenyl group but lacks the cyano and fluoro substituents.
Uniqueness
2-Cyano-5-(3-fluoro-4-methoxyphenyl)phenol is unique due to the combination of its functional groups, which impart specific reactivity and potential applications. The presence of the cyano group allows for further functionalization, while the fluoro and methoxy groups can influence its chemical and biological properties.
Properties
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO2/c1-18-14-5-4-9(6-12(14)15)10-2-3-11(8-16)13(17)7-10/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYRZJICWRVOLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C#N)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684789 |
Source
|
Record name | 3'-Fluoro-3-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261889-42-2 |
Source
|
Record name | 3'-Fluoro-3-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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